Ladarixin
Overview
Description
Ladarixin is an investigational, oral, small-molecule drug that functions as a non-competitive, dual allosteric inhibitor of CXCL8 (IL-8) receptors, CXCR1 and CXCR2 . It is currently under investigation in clinical trials for its efficacy and safety in adolescents and adults with new-onset type 1 diabetes (T1D) .
Molecular Structure Analysis
Ladarixin has a molecular formula of C11H12F3NO6S2 and an average mass of 375.341 Da . It is a small molecule drug .
Physical And Chemical Properties Analysis
Ladarixin is a solid substance with a molecular weight of 375.34 . It is soluble in DMSO to a concentration of 100 mg/mL .
Scientific Research Applications
Neutrophil-Dependent Airway Inflammation
Ladarixin, a dual CXCR1/2 antagonist, has shown promise in reducing acute and chronic neutrophilic influx, attenuating Th2 eosinophil-dominated airway inflammation, tissue remodeling, and airway hyperresponsiveness. Its application in pulmonary diseases such as Asthma, Idiopathic Pulmonary Fibrosis, Influenza-A infection, and COPD offers a new therapeutic strategy, especially in corticosteroid-insensitive conditions, by improving lung function and survival rates in mice models (Mattos et al., 2020).
Type 1 Diabetes
In clinical trials involving adult patients with new-onset Type 1 Diabetes (T1D), Ladarixin demonstrated potential by preventing and reversing diabetes in preclinical studies. Although primary endpoints were not met, secondary analyses suggest that further investigation of Ladarixin in new onset T1D may be warranted, indicating its role in improving C-peptide levels and potentially restoring insulin production (Bosi et al., 2020).
Experimental Melanomas
Ladarixin's ability to inhibit CXCR1/2 significantly impacted the progression of experimental human melanomas by reducing motility, inducing apoptosis in melanoma cells, and affecting the tumor microenvironment. This study highlights Ladarixin's multifactorial effects on malignant cells and suggests its therapeutic utility in treating various melanoma types by targeting cellular signaling pathways involved in tumor progression and immune cell recruitment (Kemp et al., 2017).
Insulin Resistance and Type 2 Diabetes
Research on 3T3-L1 adipocytes exposed to high glucose or inflammatory conditions demonstrated Ladarixin's positive regulation on insulin sensitivity, glucose transporters (GLUT1 and GLUT4), cytokine profiles, and lipid metabolism. This indicates Ladarixin as a potentially effective treatment for Type 2 Diabetes Mellitus and obesity by inhibiting proinflammatory adipocytokines and improving glucose metabolism (Castelli et al., 2021).
Safety And Hazards
In the event of exposure, it is recommended to move to fresh air if inhaled, rinse skin thoroughly with water if there is skin contact, and rinse eyes with water if there is eye contact . If ingested, it is advised to wash out the mouth with water and seek medical attention . It is not classified as a hazardous substance or mixture .
Future Directions
Ladarixin is currently in Phase 3 clinical trials for its use in new-onset T1D . The results from the Phase 2 trial demonstrated that Ladarixin has potential activity in preserving β-cell function in new-onset T1D . The future clinical development plans for Ladarixin are expected to be announced soon .
properties
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ladarixin | |
CAS RN |
849776-05-2 | |
Record name | Ladarixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladarixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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